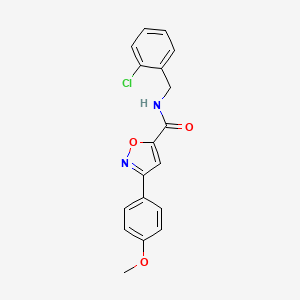![molecular formula C16H18N2O2S2 B4649286 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4649286.png)
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide
Vue d'ensemble
Description
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has gained significant attention in the field of scientific research. EMT is a potent inhibitor of tumor growth and has been studied extensively for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide involves the inhibition of the enzyme thioredoxin reductase, which plays a critical role in the regulation of cellular redox balance. By inhibiting this enzyme, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and play a critical role in tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its potency as an inhibitor of tumor growth. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is also highly reactive and can be difficult to handle, requiring special precautions to ensure safety.
Orientations Futures
There are a number of future directions for research on 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide. One area of interest is the development of new analogs of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide that may have improved potency and selectivity for cancer cells. Another area of interest is the development of combination therapies that may enhance the effectiveness of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in cancer treatment. Finally, there is interest in exploring the potential use of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in other disease areas, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is a potent inhibitor of tumor growth that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of thioredoxin reductase, leading to oxidative stress and ultimately cell death. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has a number of biochemical and physiological effects, including the inhibition of angiogenesis and matrix metalloproteinases. While 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has some limitations in lab experiments, it remains a promising area of research for the development of new cancer treatments.
Applications De Recherche Scientifique
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-12-10(2)22-16(14(12)15(17)20)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPGRWAKBDREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-ethoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4649207.png)


![2-{1-(4-ethoxybenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4649213.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4649221.png)
![1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4649223.png)
![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B4649228.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4649230.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4649232.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B4649236.png)
![2-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4649253.png)
![5-(2-hydroxybenzylidene)-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4649279.png)
![3-[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4649288.png)
![N-[3-(acetylamino)phenyl]-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetamide](/img/structure/B4649295.png)